3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol
Overview
Description
The compound “3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .Molecular Structure Analysis
The molecular formula of “this compound” is C14H11FN2O . The molecular weight is 242.25 .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Anaerobic Transformation and Environmental Impact
Anaerobic transformation of phenol to benzoate via para-carboxylation utilizes fluorinated analogues, including compounds structurally similar to 3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol, to elucidate the mechanism of transformation. This research highlights the environmental implications of phenol degradation in freshwater sediments and its transformation into fluorobenzoic acids under anaerobic conditions (Genthner, Townsend, & Chapman, 1989).
Fluorescent Probes for Sensing Applications
Application of fluorinated benzoxazole and benzothiazole derivatives to fluorescent probes sensing pH and metal cations demonstrates the use of such compounds in creating sensitive and selective sensors. These probes exhibit large fluorescence enhancement under basic conditions and are capable of sensing magnesium and zinc cations due to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
Organic Light-Emitting Diodes (OLEDs)
Efficient organic light-emitting diodes with low efficiency roll-off leverage iridium emitters with ancillary ligands derived from compounds similar to the one . These materials contribute to the development of green phosphors for OLEDs, highlighting the potential of such fluorinated compounds in advancing display technology (Jin et al., 2014).
Biosensing and Environmental Monitoring
Synthesis and characterization of Pseudomonas strains capable of metabolizing phenoxybenzoates discuss the biodegradation of compounds structurally related to this compound. This research underscores the role of microbial processes in the environmental monitoring and detoxification of hazardous compounds (Topp & Akhtar, 1991).
Antitumor Applications
Antitumor benzothiazoles synthesis and in vitro biological properties explore the cytotoxicity of fluorinated benzothiazole derivatives against human breast cancer cell lines. This study illuminates the therapeutic potential of such compounds in cancer treatment, providing insights into their mechanism of action and highlighting the importance of structural modifications for enhancing biological activity (Hutchinson et al., 2001).
Properties
IUPAC Name |
3-(5-fluoro-1-methylbenzimidazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c1-17-13-6-5-10(15)8-12(13)16-14(17)9-3-2-4-11(18)7-9/h2-8,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBPREWMDGNOEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N=C1C3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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